Cas no 2228834-90-8 (2-azido-3-phenylbutan-1-ol)

2-Azido-3-phenylbutan-1-ol is a versatile chiral intermediate in organic synthesis, featuring both an azido functional group and a hydroxyl group on a phenyl-substituted carbon backbone. Its structure enables selective modifications, making it valuable for applications in pharmaceuticals, agrochemicals, and materials science. The azido group allows for click chemistry reactions, facilitating efficient conjugation, while the hydroxyl group provides a handle for further derivatization. The phenyl substituent enhances steric and electronic effects, influencing reactivity in stereoselective transformations. This compound is particularly useful in the synthesis of bioactive molecules and complex scaffolds, offering synthetic flexibility and compatibility with a range of reaction conditions.
2-azido-3-phenylbutan-1-ol structure
2-azido-3-phenylbutan-1-ol structure
商品名:2-azido-3-phenylbutan-1-ol
CAS番号:2228834-90-8
MF:C10H13N3O
メガワット:191.229721784592
CID:6299477
PubChem ID:165618706

2-azido-3-phenylbutan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-azido-3-phenylbutan-1-ol
    • 2228834-90-8
    • EN300-1861522
    • インチ: 1S/C10H13N3O/c1-8(10(7-14)12-13-11)9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3
    • InChIKey: XXWRTMFVAYWQFN-UHFFFAOYSA-N
    • ほほえんだ: OCC(C(C)C1C=CC=CC=1)N=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 191.105862047g/mol
  • どういたいしつりょう: 191.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-azido-3-phenylbutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1861522-2.5g
2-azido-3-phenylbutan-1-ol
2228834-90-8
2.5g
$1089.0 2023-09-18
Enamine
EN300-1861522-5g
2-azido-3-phenylbutan-1-ol
2228834-90-8
5g
$1614.0 2023-09-18
Enamine
EN300-1861522-5.0g
2-azido-3-phenylbutan-1-ol
2228834-90-8
5g
$2277.0 2023-06-03
Enamine
EN300-1861522-10.0g
2-azido-3-phenylbutan-1-ol
2228834-90-8
10g
$3376.0 2023-06-03
Enamine
EN300-1861522-0.05g
2-azido-3-phenylbutan-1-ol
2228834-90-8
0.05g
$468.0 2023-09-18
Enamine
EN300-1861522-0.1g
2-azido-3-phenylbutan-1-ol
2228834-90-8
0.1g
$490.0 2023-09-18
Enamine
EN300-1861522-0.5g
2-azido-3-phenylbutan-1-ol
2228834-90-8
0.5g
$535.0 2023-09-18
Enamine
EN300-1861522-1g
2-azido-3-phenylbutan-1-ol
2228834-90-8
1g
$557.0 2023-09-18
Enamine
EN300-1861522-10g
2-azido-3-phenylbutan-1-ol
2228834-90-8
10g
$2393.0 2023-09-18
Enamine
EN300-1861522-0.25g
2-azido-3-phenylbutan-1-ol
2228834-90-8
0.25g
$513.0 2023-09-18

2-azido-3-phenylbutan-1-ol 関連文献

2-azido-3-phenylbutan-1-olに関する追加情報

Introduction to 2-Azido-3-Phenylbutan-1-ol (CAS No. 2228834-90-8)

2-Azido-3-phenylbutan-1-ol (CAS No. 2228834-90-8) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This compound features an azide group, a phenyl ring, and a hydroxyl group, making it a valuable building block for the synthesis of complex molecules with diverse biological activities.

The azide functional group in 2-azido-3-phenylbutan-1-ol is particularly noteworthy due to its reactivity and versatility. Azides are widely used in click chemistry reactions, such as the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), which is a powerful tool for the rapid and efficient formation of 1,2,3-triazoles. This reaction has found extensive applications in the synthesis of bioconjugates, drug delivery systems, and materials science.

The phenyl ring in 2-azido-3-phenylbutan-1-ol contributes to the compound's aromatic character and can influence its physical and chemical properties. Phenyl-containing compounds often exhibit enhanced solubility in organic solvents and can participate in various aromatic substitution reactions. The presence of the phenyl ring also imparts structural rigidity, which can be beneficial in the design of molecules with specific conformational requirements.

The hydroxyl group in 2-azido-3-phenylbutan-1-ol adds another layer of functionality to the molecule. Hydroxyl groups can engage in hydrogen bonding, which is crucial for many biological processes. They can also be readily converted into other functional groups through various chemical transformations, such as esterification, etherification, and oxidation. This versatility makes 2-azido-3-phenylbutan-1-ol an attractive starting material for the synthesis of a wide range of derivatives.

In the context of medicinal chemistry, 2-Azido-3-phenylbutan-1-ol has been explored as a precursor for the synthesis of bioactive compounds. Recent studies have shown that azide-containing molecules can be used to generate nitric oxide (NO), a key signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. The ability to release NO from azide groups has led to the development of nitric oxide donors for therapeutic applications.

Beyond its potential as a nitric oxide donor, 2-Azido-3-phenylbutan-1-ol has also been investigated for its role in protein labeling and imaging. The azide group can be selectively reacted with strained alkynes or tetrazines through bioorthogonal click reactions, allowing for the precise labeling of proteins without interfering with their biological functions. This approach has been applied to study protein interactions, localization, and dynamics in living cells.

In synthetic organic chemistry, 2-Azido-3-phenylbutan-1-ol serves as a valuable intermediate for the preparation of more complex molecules. Its multifunctional nature enables chemists to introduce multiple points of diversity into target molecules through sequential transformations. For example, the azide group can be reduced to an amine using hydrogenation or Staudinger reduction, while the hydroxyl group can be protected or modified as needed.

The synthesis of 2-Azido-3-phenylbutan-1-ol typically involves several steps, including the formation of an aldehyde or ketone intermediate followed by reduction and functional group interconversion. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making it easier to produce high-purity samples of this compound on both small and large scales.

In conclusion, 2-Azido-3-phenylbutan-1-ol (CAS No. 2228834-90-8) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique combination of functional groups makes it an ideal candidate for use in click chemistry reactions, protein labeling, drug development, and synthetic organic chemistry. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing our understanding and manipulation of complex molecular systems.

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